GRCD shares some structural features with gabapentin, particularly the cyclohexane ring and the carboxylic acid group []. This similarity has led researchers to investigate whether GRCD might have similar biological effects to gabapentin.
The exact therapeutic applications of GRCD are still under investigation. However, due to its structural similarity to gabapentin, researchers are interested in its potential as an anticonvulsant or analgesic medication [, ].
The compound (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid is a complex organic molecule characterized by a spirocyclic structure. It features a cyclohexyl group attached to an acetic acid moiety and a spiro compound that includes both a ketone and an azetidine-like nitrogen atom. The spiro structure contributes to the compound's unique three-dimensional conformation, which can influence its biological activity and interaction with biological targets.
These reactions are facilitated by enzymes in biological systems, following pathways that may involve group transfer, hydrolysis, or ligation reactions typical of metabolic processes
The biological activity of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid is predicted to be significant due to its structural features. Studies using computational methods like the Prediction of Activity Spectra for Substances (PASS) indicate potential pharmacological effects, including:
Synthesis of this compound can involve several strategies:
The applications of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid are diverse due to its potential biological activities:
Interaction studies using computational tools and high-throughput screening methods can elucidate how this compound interacts with various biological macromolecules:
Several compounds share structural similarities with (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid, which highlights its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Known for mGluR5 antagonism |
| 3-Aminoquinoline | Features an amino group on a quinoline structure | Exhibits antimalarial properties |
| Spiro[4.5]decane derivatives | Similar spirocyclic structure | Variability in substituents leads to diverse activities |
The presence of both a spiro structure and an acetic acid moiety in our target compound differentiates it from others, potentially enhancing its bioactivity through unique mechanisms of action .
The compound (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid is characterized by a specific molecular composition that defines its fundamental chemical identity [1]. The molecular formula of this compound is C18H29NO3, indicating it contains 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms [2]. This composition reflects the presence of both aliphatic and heterocyclic components within the molecular structure [3].
The molecular weight of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid is 307.4278 g/mol, which places it in the medium-sized molecule category [1] [3]. This property is significant for understanding the compound's physical characteristics and potential interactions with other molecules [2].
| Property | Value |
|---|---|
| Molecular Formula | C18H29NO3 |
| Molecular Weight | 307.4278 g/mol |
The spirocyclic core is a defining structural feature of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid [8]. In organic chemistry, spiro compounds are characterized by two rings that share a single common atom, known as the spiro atom [8]. This unique structural arrangement creates a three-dimensional configuration that distinguishes spirocyclic compounds from other bicyclic systems [9].
In the case of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid, the spirocyclic core consists of two rings connected through a quaternary carbon atom [8] [9]. This quaternary carbon serves as the spiro center, creating a naturally occurring three-dimensional structure that reduces the conformational entropy penalty associated with target binding [9]. The perpendicular arrangement of the rings in this spirocyclic structure results in distinct spatial orientations that influence the compound's chemical and physical properties [9].
The spirocyclic core contributes significantly to the overall rigidity of the molecule, which can be advantageous for specific molecular interactions [8]. This structural feature also creates a cross-shaped molecular architecture that inhibits crystallization in the amorphous solid state due to molecular entanglement [9].
The 2-azaspiro[4.5]decane system forms the central heterocyclic framework of the compound (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid . This system consists of a nitrogen atom at the 2-position of a spirocyclic structure formed by the fusion of a pyrrolidine-like ring and a cyclohexane ring via a single spiro carbon . The nomenclature "2-azaspiro[4.5]decane" indicates a ten-carbon (decane) framework with a nitrogen (aza) at position 2 and a spiro fusion connecting a four-membered and a five-membered ring [3].
The 2-azaspiro[4.5]decane system exhibits unique chemical properties due to the presence of the nitrogen atom, which introduces both basic character and the potential for hydrogen bonding . The nitrogen atom in this system can participate in various chemical reactions, including alkylation, acylation, and coordination with metal ions [5]. The structural integrity of this system is maintained by the spiro carbon, which creates a rigid three-dimensional arrangement that influences the compound's conformational preferences .
Research has shown that the 2-azaspiro[4.5]decane scaffold appears in various natural alkaloids and synthetic compounds with diverse chemical properties . The specific arrangement of atoms in this system creates distinct electronic and steric environments that contribute to the overall reactivity and stability of the compound [3] [5].
The 3-oxo functional group in (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid refers to a ketone moiety positioned at the 3-position of the azaspiro system [13]. This carbonyl group (C=O) is a key reactive center within the molecule and significantly influences its chemical behavior [14]. The ketone functional group consists of a carbon atom double-bonded to an oxygen atom, with the carbon also connected to two other carbon atoms within the molecular framework [15].
From a molecular orbital perspective, the carbonyl group in this compound features a π-bonding system where the carbon atom is sp² hybridized [23]. This hybridization creates a planar geometry around the carbonyl carbon with bond angles of approximately 120° [30]. The π bond in the carbonyl group is formed by the overlap of p orbitals from both the carbon and oxygen atoms, while the σ bond results from the overlap of sp² hybrid orbitals [24].
The electronic structure of the 3-oxo group creates a polarized bond due to the higher electronegativity of oxygen compared to carbon [25]. This polarization makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack [23]. The lowest unoccupied molecular orbital (LUMO) of the carbonyl group, which is the π* antibonding orbital, is primarily centered on the carbon atom, further enhancing its electrophilic character [25]. Meanwhile, the highest occupied molecular orbital (HOMO) consists of non-bonding electrons located on the oxygen atom, which can participate in hydrogen bonding and other interactions [23].
The (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid compound contains both cyclohexyl and acetic acid moieties that contribute significantly to its overall structure and chemical properties [4]. The cyclohexyl group is a six-membered saturated carbocyclic ring that provides hydrophobic character to the molecule [11]. This moiety adopts a chair conformation in its most stable state, which minimizes steric strain between the hydrogen atoms [18].
The acetic acid moiety (CH2COOH) is attached to the cyclohexyl ring and introduces carboxylic acid functionality to the compound [4]. This functional group consists of a carboxyl group (-COOH) connected to a methylene group (-CH2-) that links it to the cyclohexyl ring [1]. The carboxylic acid portion exhibits typical acidic properties with a pKa value characteristic of similar substituted acetic acids [11].
The connection between the cyclohexyl ring and the acetic acid group occurs at a substituted carbon of the cyclohexyl ring, creating a tertiary carbon center [4]. This structural arrangement influences the conformational preferences of the molecule and affects the spatial orientation of the acetic acid group relative to the rest of the molecular framework [18]. The presence of the acetic acid moiety introduces potential for hydrogen bonding interactions through its hydroxyl group and carbonyl oxygen, which can influence the compound's solubility and intermolecular interactions [11].
The three-dimensional conformation of (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid is characterized by a complex spatial arrangement resulting from its spirocyclic core and various functional groups [19]. Computational chemistry and molecular modeling techniques have been employed to analyze the preferred conformations of this compound [29]. These studies reveal that the molecule adopts specific three-dimensional arrangements that minimize steric strain while optimizing electronic interactions [19].
The spirocyclic core creates a rigid framework that limits the conformational flexibility of the central portion of the molecule [8]. The perpendicular arrangement of the two rings connected by the spiro carbon forces the molecule to adopt a non-planar conformation [9]. This three-dimensional structure can be visualized using molecular modeling software such as ChemDraw, which helps in understanding the spatial relationships between different parts of the molecule [36].
The cyclohexyl ring in this compound preferentially adopts a chair conformation, which is the most energetically favorable arrangement for six-membered rings [18]. In this conformation, the substituents on the cyclohexyl ring can occupy either axial or equatorial positions, with the equatorial positions generally being preferred for bulky groups to minimize 1,3-diaxial interactions [22]. The acetic acid moiety attached to the cyclohexyl ring likely occupies an equatorial position to reduce steric hindrance [18]. The overall three-dimensional structure of the molecule is further influenced by potential intramolecular hydrogen bonding interactions between the carboxylic acid group and other functional groups within the molecule [19].
The compound (1-(3-Oxo-2-aza-spiro(4.5)dec-2-ylmethyl)-cyclohexyl)-acetic acid possesses several stereochemical features that contribute to its structural complexity [20]. The molecule contains potential stereogenic centers, including the quaternary spiro carbon and the substituted carbon of the cyclohexyl ring that bears the acetic acid moiety [9]. These stereogenic centers can give rise to different stereoisomers with distinct three-dimensional arrangements [20].
The stereochemical configuration at these centers can be designated using the Cahn-Ingold-Prelog (CIP) system, which assigns R or S configurations based on the priority of substituents attached to the stereogenic carbon [37]. The determination of these configurations involves identifying the priority of groups according to atomic number and following specific sequence rules [37]. For the spiro carbon, the stereochemical analysis is particularly interesting as it creates a chiral center despite not having four different substituents in the traditional sense [20].
| Property | Description |
|---|---|
| Chiral Centers | Quaternary spiro carbon and substituted cyclohexyl carbon |
| Stereoisomers | Multiple possible stereoisomers due to chiral centers |
| Conformational Flexibility | Cyclohexyl ring can adopt chair conformations with axial/equatorial substituents |